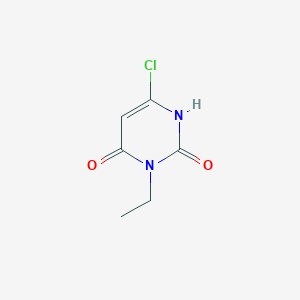

6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

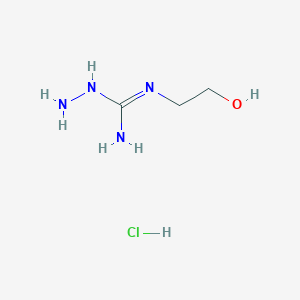

Pyrimidinedione compounds are a class of organic compounds that contain a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “dione” indicates the presence of two carbonyl (C=O) groups. The “6-chloro-3-ethyl” part means that a chlorine atom is attached at the 6th position and an ethyl group is attached at the 3rd position of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of “6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione” would consist of a pyrimidine ring with two carbonyl groups at the 2nd and 4th positions, a chlorine atom at the 6th position, and an ethyl group at the 3rd position .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Structures

Chemical Reactions and Derivatives

The study by Kataev et al. (2018) explored the reaction of a similar compound, 6-methylpyrimidine-2,4(1H,3H)-dione, with 2-chloromethylthiirane, leading to various derivatives. This research highlights the chemical reactivity and potential for creating diverse derivatives of related pyrimidine compounds, which can be relevant for 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (Kataev et al., 2018).

Crystal Structures and Cocrystals

Gerhardt and Egert (2015) investigated the cocrystals of 6-chlorouracil, a structurally similar compound to 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione. Their study sheds light on the potential for forming cocrystals and exploring hydrogen-bond-based synthon motifs, which can be insightful for understanding the crystallography of 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (Gerhardt & Egert, 2015).

Pharmaceutical and Biological Applications

Anti-Inflammatory Activity

The synthesis and anti-inflammatory activity of derivatives of pyrimidine-2,4(1H,3H)-dione were explored by Dong (2010). This research provides insights into the potential pharmaceutical applications of compounds structurally related to 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione, particularly in the context of inflammation (Dong, 2010).

Oxidation and Free Radical Studies

Meshcheryakova et al. (2022) conducted a study on the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow. Their findings contribute to understanding the biological interactions and potential therapeutic applications of compounds similar to 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (Meshcheryakova et al., 2022).

Synthesis and Material Science Applications

Synthesis of Derivatives

Shi et al. (2010) focused on the synthesis of pyrimidine derivatives in aqueous media, which might be relevant for developing synthesis methods for 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione derivatives (Shi, Shi, & Rong, 2010).

Optical and Nonlinear Optical Properties

A study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives highlights their potential for applications in optical and nonlinear optical device fabrications, which could be extrapolated to compounds like 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (Mohan et al., 2020).

Eigenschaften

IUPAC Name |

6-chloro-3-ethyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2H2,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQGLIMPENHTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2567955.png)

![methyl 3-{[(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2567957.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)

![Spiro[2.3]hexane-2-carbaldehyde](/img/structure/B2567961.png)

![5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2567963.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2567966.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2567969.png)

![tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2567970.png)